An In-depth Technical Guide to Ethyl 3-hydroxy-2-methoxybenzoate
An In-depth Technical Guide to Ethyl 3-hydroxy-2-methoxybenzoate
A Note on CAS Number 1261673-65-7: Publicly accessible chemical databases and scientific literature contain limited specific experimental data for Ethyl 3-hydroxy-2-methoxybenzoate under the CAS number 1261673-65-7. This guide has been constructed by leveraging data from structurally analogous compounds, established principles of organic chemistry, and predictive models to offer a comprehensive technical overview for research and development professionals. The insights provided are based on established knowledge of closely related chemical entities and are intended to serve as a foundational resource.
Core Physicochemical & Structural Characteristics
Ethyl 3-hydroxy-2-methoxybenzoate is a substituted aromatic ester. The core scaffold, a benzene ring, is functionalized with an ethyl ester, a hydroxyl group, and a methoxy group. The precise arrangement of these substituents dictates the molecule's electronic properties, reactivity, and potential biological activity. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing ethyl ester group creates a unique chemical environment.
Table 1: Comparison of Physicochemical Properties of Structurally Related Benzoates
| Property | Ethyl 3-hydroxybenzoate | Ethyl 2-methoxybenzoate | Ethyl 3-hydroxy-4-methoxybenzoate | Ethyl 3-hydroxy-2-methoxybenzoate (Predicted) |
| CAS Number | 7781-98-8[1] | 7335-26-4 | 148527-38-2[2] | 1261673-65-7 |
| Molecular Formula | C9H10O3[1] | C10H12O3 | C10H12O4[2] | C10H12O4 |
| Molecular Weight | 166.17 g/mol [1][3] | 180.20 g/mol | 196.20 g/mol [2] | 196.20 g/mol |
| Appearance | Solid[1] | Solid | Not specified | Likely a solid or oil |
| Solubility | Soluble in water (720 mg/L at 25 °C for ethyl benzoate)[4] | Not specified | Not specified | Expected to have moderate solubility in organic solvents and limited solubility in water. |
| LogP | 2.59 (for ethyl benzoate)[4] | Not specified | 2.1[2] | Estimated to be between 2.0 and 2.5 |
Synthesis & Reactivity Profile
The synthesis of Ethyl 3-hydroxy-2-methoxybenzoate would likely proceed from a suitably substituted benzoic acid precursor. A common and effective method is the Fischer esterification of 3-hydroxy-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst.
Proposed Synthetic Workflow
Caption: Figure 1: Proposed Synthesis of Ethyl 3-hydroxy-2-methoxybenzoate
Detailed Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-hydroxy-2-methoxybenzoic acid in 10-20 equivalents of anhydrous ethanol.
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Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the stirred solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Reactivity Insights
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Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base. It is also a nucleophile and can undergo O-alkylation or O-acylation.
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Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
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Aromatic Ring: The hydroxyl and methoxy groups are ortho, para-directing activators, making the aromatic ring susceptible to electrophilic substitution at positions 4 and 6.
Applications in Medicinal Chemistry & Drug Development
The structural motifs present in Ethyl 3-hydroxy-2-methoxybenzoate are of significant interest in drug discovery. The methoxy and hydroxyl groups can profoundly influence a molecule's binding to biological targets, as well as its pharmacokinetic properties.
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Role of the Methoxy Group: The methoxy group is prevalent in many natural product-derived drugs. It can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5]
-
Impact of the Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions with protein targets, which is crucial for molecular recognition and binding affinity.[6] Tertiary alcohols, in particular, can improve metabolic stability by preventing further oxidation.[7]
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Potential as a Scaffold: Substituted benzoates are key intermediates in the synthesis of various pharmaceuticals. For instance, a related compound, methyl 3-hydroxy-4-methoxybenzoate, is a starting material for the synthesis of the anticancer drug Gefitinib.[8]
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Antimicrobial Potential: Phenolic compounds, including substituted benzoates like ethyl 3,4-dihydroxybenzoate, have been shown to potentiate the activity of antibiotics by inhibiting bacterial efflux pumps.[9]
Caption: Figure 2: Key Structural Features and Their Potential Roles
Spectroscopic Characterization
While specific spectra for CAS 1261673-65-7 are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm. - Ethyl group signals: a quartet around δ 4.3 ppm (2H) and a triplet around δ 1.3 ppm (3H). - Methoxy group singlet around δ 3.8 ppm (3H). - A broad singlet for the hydroxyl proton (1H), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Ethyl group carbons: -CH₂ around δ 60 ppm and -CH₃ around δ 14 ppm. - Methoxy carbon around δ 55 ppm. |
| IR Spectroscopy | - A broad O-H stretch from the hydroxyl group around 3300-3500 cm⁻¹. - A strong C=O stretch from the ester around 1700-1730 cm⁻¹. - C-O stretches from the ester and methoxy group in the range of 1000-1300 cm⁻¹. - Aromatic C=C stretches around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 196.20. - Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅). |
Safety & Handling
As specific toxicological data for Ethyl 3-hydroxy-2-methoxybenzoate is unavailable, it is prudent to handle this compound with the care afforded to other laboratory chemicals. General safety precautions for related benzoates include:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[10][11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Keep away from heat, sparks, and open flames.[11][13]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]
References
- Capot Chemical. (n.d.).
- The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.
- TCI Chemicals. (n.d.).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24522, Ethyl 3-hydroxybenzoate. Retrieved from [Link]
- Fisher Scientific. (n.d.).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]
- CymitQuimica. (2024).
- Thermo Fisher Scientific. (2025).
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European Chemicals Agency. (n.d.). Ethyl benzoate - Registration Dossier. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Fernández-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6s).
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PrepChem.com. (n.d.). Synthesis of (ii) Ethyl 3-allyl-4-hydroxybenzoate. Retrieved from [Link]
- Bazhin, D. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- MDPI. (2007).
- Uddin, M. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 489.
- Lin, Y. C., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497.
- Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
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